![molecular formula C14H11ClN2O2 B5705717 N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)

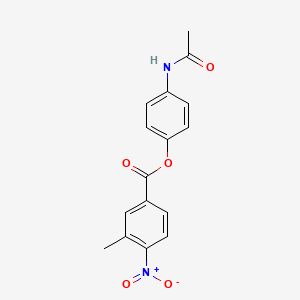

N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

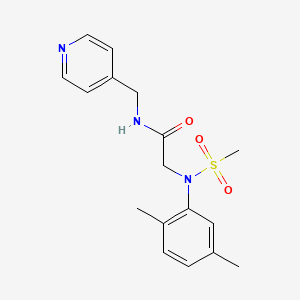

“N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide” is an organic compound that contains nitrogen . It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but in this compound, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .

Applications De Recherche Scientifique

Industrial Synthesis of Pigments

N-(4-carbamoylphenyl)-3-chlorobenzamide: is a key intermediate in the synthesis of Pigment Yellow 181 (P.Y. 181) . This pigment is known for its exceptional heat stability and light-fastness, making it ideal for use in plastics, particularly polyolefins. It is also used in high-temperature polymers like polyester and polyacetal, as well as in spin-dyed viscose rayon and cellulose for automotive interiors due to its stringent specifications for light-fastness and weather-fastness .

Therapeutic Applications

Para-aminobenzoic acid (PABA) analogs, which share a structural similarity with N-(4-carbamoylphenyl)-3-chlorobenzamide , have been studied for their potential therapeutic applications. These compounds exhibit properties such as anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory effects, suggesting their potential as therapeutic agents in future clinical trials .

Drug Development

In the realm of drug development, derivatives of N-(4-carbamoylphenyl)-3-chlorobenzamide have been explored for their inhibitory potential against the main protease of SARS-CoV-2. Molecular docking and dynamics simulation studies have been conducted to assess the binding affinities and stability of these compounds, which could lead to the development of new antiviral drugs .

Environmental Applications

While specific environmental applications of N-(4-carbamoylphenyl)-3-chlorobenzamide were not directly found, its role as an intermediate in pigment synthesis suggests its indirect impact on environmental design. Pigments like P.Y. 181 are used in materials that must withstand harsh environmental conditions, indicating the compound’s relevance in creating durable and stable materials .

Analytical Chemistry

The compound’s role in industrial synthesis indicates its potential utility in analytical chemistry, where it could be used as a standard or reagent in the qualitative and quantitative analysis of similar compounds. Its precise synthesis and characterization are crucial for ensuring the quality and consistency of industrial products .

Material Science

N-(4-carbamoylphenyl)-3-chlorobenzamide: may contribute to material science through its application in the synthesis of pigments used in various materials. The stability and fastness properties of these pigments are essential for developing new materials with specific optical and durability characteristics .

Mécanisme D'action

Target of Action

It is known that this compound is an important intermediate in the production of pigment yellow 181 , suggesting that its targets may be related to pigment production or modification.

Mode of Action

It is known that the compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it is likely that the compound affects pathways related to carbon–carbon bond formation and potentially the synthesis or modification of pigments.

Result of Action

It is known that the compound is an important intermediate in the production of pigment yellow 181 , suggesting that its action may result in the production or modification of this pigment.

Action Environment

Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it is likely that factors such as temperature, pH, and the presence of transition metals could influence the compound’s action.

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOFPWAAZYLATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-3-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)

![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)

![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)

![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)